molecular formula C22H23N3O3 B2451962 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941961-52-0

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No. B2451962
M. Wt: 377.444
InChI Key: HCXOFAKXLJOAMS-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and is known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent atoms and the bonds between them. Unfortunately, the specific 3D structure was not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The oxadiazole ring in the compound can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticancer Potential

Research on related 1,3,4-oxadiazole derivatives has demonstrated their potential as cytotoxic agents against cancer cells. For instance, compounds containing the 1,3,4-oxadiazole moiety, especially those with phenyl and 4-methoxy phenyl groups, have shown significant cytotoxic activity against A549 lung cancer cell lines, suggesting the importance of these moieties for anticancer activity (Kaya et al., 2016).

Organic Electronics

The synthesis and structure of bis(1,3,4-oxadiazole) systems like PDPyDP have been explored for their application in organic light-emitting diodes (OLEDs). These compounds, when used as hole-blocking materials, have shown to improve the efficiency and performance of OLED devices, indicating the potential of 1,3,4-oxadiazole derivatives in electronic applications (Wang et al., 2001).

Antimicrobial and Antioxidant Properties

Certain 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some derivatives have shown moderate activity against various microorganisms, including Rhizobium radiobacter and Xanthomonas campestris, as well as antioxidant properties, highlighting the potential of these compounds in developing new antimicrobial and antioxidant agents (Anusevičius et al., 2015).

Antitubercular Activity

Research on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives has shown that these compounds possess moderate to good antitubercular activity. The structure-activity relationship studies, including pharmacophore hypothesis and Surflex-Docking studies, suggest these compounds could be potential leads for the development of new antitubercular agents (Joshi et al., 2015).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their application as corrosion inhibitors. Studies have demonstrated the effectiveness of these compounds in inhibiting the corrosion of metals in various media, indicating their potential use in protecting materials from corrosion (Chaitra et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process .

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14(2)15-4-8-18(9-5-15)25-13-17(12-20(25)26)22-23-21(24-28-22)16-6-10-19(27-3)11-7-16/h4-11,14,17H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOFAKXLJOAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

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